molecular formula C8H17NO2 B2500276 Methyl 2-(aminomethyl)-4-methylpentanoate CAS No. 776327-14-1

Methyl 2-(aminomethyl)-4-methylpentanoate

Cat. No.: B2500276
CAS No.: 776327-14-1
M. Wt: 159.229
InChI Key: QVGZFUGCZDERGY-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4-methylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of valine, an essential amino acid, and is characterized by the presence of an ester group and an aminomethyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the reductive amination of 2-(formylmethyl)-4-methylpentanoic acid with ammonia or an amine, followed by esterification with methanol. This method may require the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, primary amines

    Substitution: Amides, ethers

Scientific Research Applications

Methyl 2-(aminomethyl)-4-methylpentanoate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the synthesis of peptides and proteins, as well as in the study of enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)-4-methylpentanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a derivative of valine, it may be involved in protein synthesis and metabolism. The ester group can undergo hydrolysis to release the active aminomethyl-4-methylpentanoic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Methyl 2-(aminomethyl)-4-methylpentanoate can be compared with other similar compounds, such as:

    Methyl 2-(aminomethyl)-4-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical and biological properties.

    Methyl 2-(aminomethyl)-4-methylhexanoate: Similar structure but with a longer carbon chain, affecting its solubility and reactivity.

    Methyl 2-(aminomethyl)-4-methylbutanoate: Similar structure but with a shorter carbon chain, influencing its physical and chemical properties.

Biological Activity

Methyl 2-(aminomethyl)-4-methylpentanoate, also known as (S)-Methyl-2-amino-4-methylpentanoate hydrochloride, is a compound derived from leucine, an essential amino acid. This compound has garnered attention due to its potential biological activities and applications in various fields such as pharmacology, biochemistry, and nutrition.

  • Molecular Formula : C₈H₁₉NO₂
  • Molecular Weight : Approximately 171.25 g/mol
  • Structure : The compound features an aminomethyl group attached to a methylpentanoate backbone, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is attributed to its structural properties, which allow it to interact with various biological targets. The amino and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to enzymes and receptors. Moreover, the presence of the methyl group may enhance its lipophilicity, facilitating membrane permeability.

Biological Activities

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. This is particularly relevant for developing new antibiotics or antimicrobial agents.
  • Anticancer Potential : Research has suggested that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Further investigations are required to elucidate these mechanisms fully.
  • Ergogenic Effects : As a derivative of leucine, this compound has been explored for its potential as an ergogenic aid in sports nutrition, enhancing physical performance and muscle recovery.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
ErgogenicEnhanced physical performance

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential (source: ).

Case Study: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in human breast cancer cells (MCF-7). The compound was found to activate caspase pathways leading to cell death at concentrations ranging from 10 to 50 µM over a 48-hour exposure period (source: ).

Future Directions

The promising biological activities of this compound warrant further research into its pharmacological applications. Future studies should focus on:

  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models before advancing to clinical trials.
  • Formulation Development : Exploring various formulations that could enhance bioavailability and therapeutic efficacy.

Properties

IUPAC Name

methyl 2-(aminomethyl)-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-7(5-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGZFUGCZDERGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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